molecular formula C6H13F5O2S B2992801 (2,2-Diethoxyethyl)pentafluorosulfur CAS No. 155990-85-5

(2,2-Diethoxyethyl)pentafluorosulfur

Cat. No.: B2992801
CAS No.: 155990-85-5
M. Wt: 244.22
InChI Key: FXGUULKPUPGLFS-UHFFFAOYSA-N
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Description

(2,2-Diethoxyethyl)pentafluorosulfur is a chemical compound with the molecular formula C6H13F5O2S. It is known for its unique structure, which includes a pentafluorosulfur group attached to a diethoxyethyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Diethoxyethyl)pentafluorosulfur typically involves the reaction of pentafluorosulfur compounds with diethoxyethyl derivatives. One common method includes the use of pentafluorosulfur chloride (SF5Cl) reacting with diethoxyethyl alcohol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (2,2-Diethoxyethyl)pentafluorosulfur undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(2,2-Diethoxyethyl)pentafluorosulfur has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,2-Diethoxyethyl)pentafluorosulfur involves its interaction with various molecular targets. The pentafluorosulfur group is highly electronegative, which allows it to participate in strong interactions with electron-rich sites in molecules. This property makes it useful in modifying the electronic properties of compounds and enhancing their reactivity .

Comparison with Similar Compounds

Uniqueness: (2,2-Diethoxyethyl)pentafluorosulfur is unique due to the presence of the pentafluorosulfur group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high reactivity and selectivity .

Properties

IUPAC Name

2,2-diethoxyethyl(pentafluoro)-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13F5O2S/c1-3-12-6(13-4-2)5-14(7,8,9,10)11/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGUULKPUPGLFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CS(F)(F)(F)(F)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13F5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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